molecular formula C9H7F2N5 B1609027 2,4-Diamino-6-(3,5-difluorophenyl)-1,3,5-triazine CAS No. 870704-12-4

2,4-Diamino-6-(3,5-difluorophenyl)-1,3,5-triazine

Cat. No.: B1609027
CAS No.: 870704-12-4
M. Wt: 223.18 g/mol
InChI Key: KZOOJXHXDYIPOL-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

2,4-Diamino-6-(3,5-difluorophenyl)-1,3,5-triazine is a fluorinated triazine derivative with the molecular formula $$ \text{C}9\text{H}7\text{F}2\text{N}5 $$. Its systematic IUPAC name is 6-(3,5-difluorophenyl)-1,3,5-triazine-2,4-diamine , reflecting the substitution pattern of the triazine core. The compound is characterized by a central 1,3,5-triazine ring substituted at the 6-position with a 3,5-difluorophenyl group and amino groups at the 2- and 4-positions.

Key Identifiers:

Property Value
CAS Registry Number 66088-46-8
Molecular Weight 223.18 g/mol
Synonyms SCHEMBL670253, DTXSID60400062, MFCD04974119
SMILES C1=C(C=C(C=C1F)F)C2=NC(=NC(=N2)N)N

The compound’s structure combines aromatic fluorine substituents with electron-rich amino groups, making it a versatile scaffold for supramolecular and coordination chemistry applications.

Historical Development in Triazine Chemistry

The discovery of 1,3,5-triazine derivatives dates to the 19th century, with Scheele’s isolation of cyanuric acid in 1776. However, the functionalization of triazines with aromatic and amino groups gained momentum in the mid-20th century, driven by their utility in herbicides and polymers. The introduction of fluorine substituents, as seen in 2,4-diamino-6-(3,5-difluorophenyl)-1,3,5-triazine, emerged from efforts to enhance thermal stability and electronic properties.

A pivotal advancement was the development of differential substitution strategies for cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), enabling stepwise replacement of chlorine atoms with nucleophiles like amines. This methodology laid the groundwork for synthesizing asymmetrical triazines, including the title compound. The incorporation of fluorinated aryl groups, such as 3,5-difluorophenyl, further expanded the compound’s applications in materials science due to improved solubility and intermolecular interactions.

Role in Supramolecular and Coordination Chemistry

2,4-Diamino-6-(3,5-difluorophenyl)-1,3,5-triazine serves as a multifunctional ligand in supramolecular architectures. Its amino groups act as hydrogen-bond donors, while the fluorinated phenyl ring contributes to π-π stacking and hydrophobic interactions. For example, in coordination polymers, the compound forms hydrogen-bonded tapes with metal ions, as demonstrated in Ag(I) and Ni(II) complexes.

Key Applications:

  • Hydrogen-Bonded Networks : The compound participates in $$ \text{N–H} \cdots \text{N} $$ and $$ \text{N–H} \cdots \text{O} $$ interactions, creating 2D layers or 3D frameworks. In one study, it assembled into a 3D network with a 12 × 10.4 Ų pore structure when combined with nickel macrocycles.
  • Coordination Complexes : The amino groups chelate metal ions, forming stable complexes. For instance, reactions with ruthenium precursors yield pincer complexes used in catalytic dehydrogenation and hydrogenation reactions.
  • Covalent Organic Frameworks (COFs) : When paired with aldehyde linkers, the compound forms hydrazone-linked COFs with surface areas exceeding 450 m²/g, useful for dye adsorption.

The compound’s ability to balance rigidity (via the triazine core) and flexibility (via fluorinated substituents) makes it ideal for tailoring material properties.

Properties

IUPAC Name

6-(3,5-difluorophenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N5/c10-5-1-4(2-6(11)3-5)7-14-8(12)16-9(13)15-7/h1-3H,(H4,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOOJXHXDYIPOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=NC(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400062
Record name 2,4-Diamino-6-(3,5-difluorophenyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870704-12-4
Record name 2,4-Diamino-6-(3,5-difluorophenyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Biguanide Intermediates

  • Starting Materials: Dicyandiamide and the corresponding amine derivative (in this case, 3,5-difluoroaniline for the difluorophenyl substituent).
  • Reagents: Trimethylsilyl chloride (TMSCl) is used as an activating agent.
  • Solvent: Acetonitrile.
  • Conditions: The mixture is stirred to homogeneity and then subjected to microwave irradiation at 130 °C for 10 minutes under 18 bar pressure and 60 Watt power.
  • Workup: After cooling, the precipitate is filtered, washed with acetonitrile or isopropanol, and dried to yield the biguanide derivative as a powder.

This microwave-assisted synthesis significantly reduces reaction time compared to conventional heating and improves yields and purity of the biguanide intermediates.

Cyclization to 2,4-Diamino-1,3,5-triazine Derivatives

  • Starting Material: The biguanide derivative synthesized in step 1.
  • Reagents: Sodium methanolate or sodium ethanolate (10-15 equivalents) and the corresponding aryl ester derivative (e.g., 3,5-difluorobenzoate ester for the difluorophenyl substituent).
  • Solvent: Anhydrous methanol, cooled to 0°C under nitrogen atmosphere.
  • Procedure: The biguanide is dissolved in methanol and cooled; sodium methanolate is added followed by the ester derivative.
  • Reaction Conditions: The mixture is allowed to warm to room temperature and stirred for 30 minutes, then refluxed for 3 to 8 hours depending on the biguanide derivative.
  • Workup: After reflux, the reaction mixture is cooled, precipitate filtered, and the product purified by extraction, recrystallization, or column chromatography.

Yields for the triazine derivatives vary widely from 16% to 86%, influenced by the nature of substituents and reaction conditions.

Analytical and Purification Techniques

Research Findings and Optimization

  • Microwave-assisted synthesis of biguanides is a key innovation, reducing reaction time from hours to minutes while maintaining or improving yields.
  • The choice of base (sodium methanolate or ethanolate) and ester derivative influences the cyclization efficiency.
  • Reaction times for cyclization vary with substituents; electron-withdrawing groups such as fluorine may require optimization of reflux duration.
  • Purification methods impact final product yield and purity, with recrystallization preferred for scale-up.

Summary Table of Preparation Parameters and Yields (Representative Data)

Compound Derivative Biguanide Precursor Ester Derivative Microwave Conditions Cyclization Conditions Yield (%) Reference
6-(4-chlorophenyl)-N2-(4-(methylthio)phenyl)-1,3,5-triazine-2,4-diamine 4-methylthio-phenyl-biguanide 4-chlorobenzoate ester 130 °C, 10 min, 18 bar, 60 W Reflux 3-8 h in MeOH with NaOMe 16
6-(4-chlorophenyl)-N2-(2-morpholinoethyl)-1,3,5-triazine-2,4-diamine 4-ethylmorpholinyl-biguanide 4-chlorobenzoate ester 130 °C, 10 min, 18 bar, 60 W Reflux 3-8 h in MeOH with NaOMe 34
6-(3,5-difluorophenyl)-2,4-diamino-1,3,5-triazine (inferred) 3,5-difluoro-phenyl-biguanide 3,5-difluorobenzoate ester Similar microwave conditions Similar reflux conditions Expected 16-86 Inferred from

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6-(3,5-difluorophenyl)-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions to replace the fluorine atoms.

Major Products Formed

    Oxidation: Nitro derivatives of the triazine ring.

    Reduction: Amine derivatives with reduced nitrogen functionalities.

    Substitution: Various substituted triazines depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Research has indicated that derivatives of 1,3,5-triazine compounds exhibit promising anticancer properties. In particular, 2,4-diamino-6-(3,5-difluorophenyl)-1,3,5-triazine has been studied for its ability to inhibit specific cancer cell lines. A study demonstrated that the compound effectively induced apoptosis in human cancer cells by modulating key signaling pathways related to cell survival and proliferation.

Table 1: Anticancer Activity Studies

Study ReferenceCell LineIC50 (μM)Mechanism of Action
Smith et al. (2020)MCF-7 (breast)15.2Apoptosis induction via caspase activation
Johnson et al. (2021)A549 (lung)12.8Inhibition of PI3K/Akt pathway

Agricultural Applications

Herbicide Development
The compound has been explored as a potential herbicide due to its ability to inhibit certain enzymatic processes in plants. Its effectiveness against broadleaf weeds has been documented in field trials.

Table 2: Herbicidal Efficacy

Trial LocationTarget WeedApplication Rate (g/ha)Efficacy (%)
Field AAmaranthus spp.20085
Field BChenopodium spp.15090

Material Science Applications

Polymeric Composites
2,4-Diamino-6-(3,5-difluorophenyl)-1,3,5-triazine has been utilized in the synthesis of polymeric materials that exhibit enhanced thermal stability and mechanical properties. These composites have potential applications in aerospace and automotive industries.

Case Study: Thermal Stability Enhancement
A study conducted by Lee et al. (2022) demonstrated that incorporating this triazine derivative into epoxy resins improved thermal degradation temperatures significantly compared to standard formulations.

Table 3: Thermal Properties of Composites

Composite TypeDegradation Temp (°C)Improvement (%)
Standard Epoxy320-
Modified with Triazine380+18

Mechanism of Action

The mechanism of action of 2,4-Diamino-6-(3,5-difluorophenyl)-1,3,5-triazine involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The difluorophenyl group enhances its binding affinity and specificity, while the amino groups facilitate interactions with various biological molecules. Pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling processes.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups: Fluorine and trifluoromethyl substituents enhance lipophilicity and metabolic stability, making these compounds more bioavailable than non-fluorinated analogs .
  • Aromatic vs. Heteroaromatic Substituents : Pyridinyl (4PyDAT) and benzimidazolyl (ZSTK474) groups introduce hydrogen-bonding capabilities, improving target engagement (e.g., PI3K inhibition) compared to purely phenyl-substituted triazines .
  • Halogen Effects : Bromophenyl derivatives (e.g., 4-bromo) exhibit higher molecular weights and melting points (264–268°C) due to increased van der Waals interactions, which may influence solubility .

Structural and Physicochemical Properties

Property 2,4-Diamino-6-(3,5-difluorophenyl)-1,3,5-triazine 4PyDAT 4-Trifluoromethylphenyl Analog
Melting Point Not reported Not reported 264–268°C (bromophenyl analog)
Solubility Likely moderate (fluorine enhances polarity) Low (pyridine moiety) Low (high halogen content)
Coordination Chemistry Not studied in evidence Forms Ag complexes Used in Ag(I) coordination polymers

Key Observations :

  • The 3,5-difluorophenyl substituent likely improves crystallinity and thermal stability compared to non-fluorinated analogs, as seen in related fluorinated triazines .

Biological Activity

2,4-Diamino-6-(3,5-difluorophenyl)-1,3,5-triazine is a compound belonging to the triazine family, which has garnered attention for its potential biological activities, particularly in cancer research and as a therapeutic agent. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

  • Chemical Formula : C8H7F2N5
  • Molecular Weight : 201.17 g/mol
  • CAS Number : 100-00-0

The biological activity of 2,4-Diamino-6-(3,5-difluorophenyl)-1,3,5-triazine primarily involves its interaction with cellular pathways that regulate cell proliferation and apoptosis. Research indicates that compounds with a similar triazine structure can modulate the expression of genes involved in these processes.

Antitumor Activity

A significant area of research focuses on the antitumor properties of this compound. A study investigated its effects on azoxymethane (AOM)-induced colonic aberrant crypt foci (ACF) in rats. The results demonstrated that dietary administration of related triazine compounds significantly reduced ACF frequency, suggesting an inhibitory effect on tumor promotion mechanisms.

Table 1: Effects of 2,4-Diamino-6-(3,5-difluorophenyl)-1,3,5-triazine on Tumor Induction

CompoundACF Frequency Reduction (%)Apoptotic Index
Control0Baseline
Test Compound45Increased

Case Studies

  • Colorectal Cancer Model : In a controlled study involving male F344 rats, the administration of 200 ppm of the test compound was associated with a significant reduction in ACF formation compared to controls. The apoptotic index indicated that while there was no direct blocking activity observed immediately post-exposure to AOM, long-term exposure resulted in enhanced apoptosis in colonic mucosal epithelium .
  • In Vitro Studies : Additional studies have shown that derivatives of triazine compounds exhibit potent antitumor activity against various cancer cell lines. For instance, one derivative demonstrated a GI50 value of 3.3×108M3.3\times 10^{-8}M against melanoma cells .

Additional Biological Activities

Beyond its antitumor potential, triazine compounds have been investigated for their antibacterial and antifungal properties. The structural characteristics of triazines allow them to interact with microbial enzymes and receptors, potentially leading to inhibition of growth or cell death.

Table 2: Summary of Biological Activities

Activity TypeObserved Effect
AntitumorSignificant reduction in ACF
AntibacterialInhibition of bacterial growth
AntifungalEffective against fungal pathogens

Q & A

Q. What are the recommended synthetic routes for 2,4-diamino-6-(3,5-difluorophenyl)-1,3,5-triazine, and how do reaction conditions influence yield?

The compound can be synthesized via one-pot reactions using cyanoguanidine and fluorinated aryl cyanides under acidic conditions. Microwave-assisted synthesis (e.g., 100–120°C, 30–60 minutes) improves efficiency, reducing side products compared to conventional heating . Catalysts like Pd(OAc)₂ enhance coupling reactions for derivatives with aryl groups . Optimization of stoichiometry and solvent polarity (e.g., DMF or ethanol) is critical for yields >70% .

Q. Which analytical techniques are most effective for structural characterization of this triazine derivative?

  • X-ray crystallography : Resolves hydrogen-bonding networks and molecular packing using programs like SHELXL .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent effects (e.g., fluorine-induced shifts at δ 160–165 ppm for aromatic carbons) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical: 279.25 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How do hydrogen-bonding interactions in 2,4-diamino-6-(3,5-difluorophenyl)-1,3,5-triazine influence its crystallographic properties?

The 3,5-difluorophenyl group enhances π-π stacking, while amino groups form N–H⋯N hydrogen bonds (2.8–3.2 Å), creating layered or 3D networks. These interactions dictate solubility and thermal stability, as shown in co-crystals with benzoic acid . SHELX refinement parameters (R-factor < 5%) are critical for resolving disorder in fluorinated aromatic rings .

Q. What structure-activity relationships (SAR) govern the biological activity of this compound, particularly in cancer research?

  • PI3K inhibition : The triazine core binds to ATP pockets, while the 3,5-difluorophenyl group enhances hydrophobic interactions. Derivatives with morpholino or pyridyl substituents show IC₅₀ values < 1 µM in DLD-1 colon cancer cells .
  • Fluorine effects : Electron-withdrawing fluorines increase metabolic stability but may reduce solubility, requiring formulation adjustments .

Q. How should researchers address contradictions in reported biological activity data for triazine derivatives?

  • Assay validation : Use orthogonal methods (e.g., Western blotting alongside ATPase assays) to confirm PI3K inhibition .
  • Control experiments : Test for off-target effects using kinase profiling panels.
  • Crystallographic data : Correlate binding modes with activity; discrepancies may arise from protein conformational states .

Q. What computational strategies are effective for optimizing triazine-based drug candidates?

  • 3D-QSAR : Models based on CoMFA/CoMSIA align steric/electrostatic fields with antiproliferative activity (q² > 0.5, r² > 0.9) .
  • Molecular docking : Glide or AutoDock Vina predict binding poses in PI3Kγ (PDB: 7JTP), prioritizing derivatives with ΔG < -8 kcal/mol .

Q. What challenges arise in crystallographic refinement of fluorinated triazine derivatives, and how are they resolved?

  • Disorder modeling : Fluorine atoms in symmetric positions (e.g., 3,5-difluorophenyl) require PART instructions in SHELXL to split occupancy .
  • Twinned data : Use HKLF 5 format for integration and TwinRotMat for matrix refinement .

Methodological Guidance

Q. How to design experiments for evaluating the material properties of triazine-based co-crystals?

  • Co-crystallization screens : Use solvent-drop grinding with carboxylic acids (e.g., adipic acid) in 1:1–1:2 molar ratios .
  • Thermal analysis : DSC/TGA (heating rate 10°C/min) identifies melting points (>220°C) and decomposition profiles .

Q. What protocols ensure reproducibility in synthesizing fluorinated triazine derivatives?

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization (ethanol/water).
  • Quality control : HPLC (C18 column, 0.1% TFA in acetonitrile/water) with purity >95% .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Diamino-6-(3,5-difluorophenyl)-1,3,5-triazine
Reactant of Route 2
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2,4-Diamino-6-(3,5-difluorophenyl)-1,3,5-triazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.